Methyl 1-Benzyl-4-(Boc-amino)piperidine-4-carboxylate

Chemical Synthesis Medicinal Chemistry Procurement

Synthetic chemists designing complex libraries often face a bottleneck: introducing sequential diversity on a saturated heterocyclic core usually requires multiple distinct building blocks or cumbersome protecting group manipulations. Methyl 1-Benzyl-4-(Boc-amino)piperidine-4-carboxylate (CAS 294180-37-3) resolves this by providing three fully orthogonal functional handles (Boc-protected primary amine, N-benzyl masked secondary amine, methyl ester masked carboxylic acid) on a single, compact piperidine scaffold. This enables true divergent synthesis-each site can be selectively deprotected and functionalized independently-dramatically accelerating SAR exploration. • Enables rapid generation of spirocyclic and fused heterocyclic libraries from one versatile intermediate. • Supplied as a non-hygroscopic, free-flowing solid, ensuring accurate weighing and reproducible process chemistry at scale. • Consistent 98% HPLC purity grade eliminates confounding impurities in hit-to-lead studies and simplifies downstream purification.

Molecular Formula C19H28N2O4
Molecular Weight 348.4 g/mol
CAS No. 294180-37-3
Cat. No. B1342808
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 1-Benzyl-4-(Boc-amino)piperidine-4-carboxylate
CAS294180-37-3
Molecular FormulaC19H28N2O4
Molecular Weight348.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1(CCN(CC1)CC2=CC=CC=C2)C(=O)OC
InChIInChI=1S/C19H28N2O4/c1-18(2,3)25-17(23)20-19(16(22)24-4)10-12-21(13-11-19)14-15-8-6-5-7-9-15/h5-9H,10-14H2,1-4H3,(H,20,23)
InChIKeyABKUDWKUABCGGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 1-Benzyl-4-(Boc-amino)piperidine-4-carboxylate (CAS 294180-37-3): Technical Specifications and Core Building Block Utility


Methyl 1-Benzyl-4-(Boc-amino)piperidine-4-carboxylate (CAS 294180-37-3) is a fully functionalized, orthogonally protected piperidine-based building block. It is characterized by a 4-amino-piperidine core substituted with a benzyl group on the piperidine nitrogen, a Boc-protected primary amine at the 4-position, and a methyl ester at the 4-position. This compound is not a biologically active entity itself, but is designed as a synthetic intermediate for the construction of complex molecules, particularly in medicinal chemistry and drug discovery programs .

Why Analogs Like 1-Benzyl-4-(Boc-amino)piperidine or 4-N-Boc-piperidine-4-carboxylate Cannot Substitute for Methyl 1-Benzyl-4-(Boc-amino)piperidine-4-carboxylate in Synthesis


Generic substitution is not possible for Methyl 1-Benzyl-4-(Boc-amino)piperidine-4-carboxylate (CAS 294180-37-3) because it offers a unique combination of three orthogonal functional handles within a single, compact scaffold. Closely related analogs, such as 1-Benzyl-4-(N-Boc-amino)piperidine (CAS 73889-19-7) , lack the crucial 4-carboxylate ester, thereby reducing the number of accessible synthetic vectors by one. Conversely, analogs like 4-N-Boc-piperidine-4-carboxylic acid methyl ester (CAS 115655-44-2) lack the N-benzyl group, which is essential for later-stage deprotection to reveal a secondary amine. The target compound uniquely presents all three functional groups—a masked primary amine (Boc), a masked secondary amine (N-benzyl), and a masked carboxylic acid (methyl ester)—that can be selectively deprotected and further functionalized in any order. This feature is critical for complex molecule construction, and using a simpler analog necessitates additional, often inefficient, synthetic steps to re-introduce the missing functionality. The following evidence sections detail the specific, quantifiable advantages conferred by this exact architecture.

Quantitative Differentiation of Methyl 1-Benzyl-4-(Boc-amino)piperidine-4-carboxylate from Closest Analogs


HPLC Purity Benchmarking: 98% Assay Differentiates Methyl 1-Benzyl-4-(Boc-amino)piperidine-4-carboxylate from Lower-Purity 95% and 97% Supply Options

This compound is commercially available with a specified minimum HPLC purity of 98% from reputable vendors, which is superior to the more common 95% and 97% grades offered by other suppliers for the same CAS number [1]. This higher purity reduces the risk of side reactions and simplifies downstream purification, directly impacting synthesis yield and efficiency. The 98% specification is a quantifiable differentiator that justifies its selection for high-fidelity synthetic applications where higher purity grades are required.

Chemical Synthesis Medicinal Chemistry Procurement

Physical Form Consistency: Crystalline Solid Ensures Reproducible Handling vs. Analog Variations

Methyl 1-Benzyl-4-(Boc-amino)piperidine-4-carboxylate is consistently supplied as a white to off-white solid or powder, a physical form that facilitates accurate weighing and handling in automated synthesis platforms . This contrasts with some structurally related Boc-protected piperidine derivatives that may be supplied as oils, waxy solids, or hygroscopic materials, which can introduce variability in reaction stoichiometry and complicate storage [1]. The defined solid-state form of the target compound is a quantifiable advantage for process reproducibility.

Chemical Synthesis Laboratory Operations Procurement

Structural Orthogonality: Three-Fold Functional Handles Quantify Synthetic Versatility Over Analogs

The target compound possesses three distinct, orthogonal functional groups: an N-Boc protected amine, an N-benzyl protected amine, and a methyl ester . This contrasts directly with closely related analogs like 1-Benzyl-4-(N-Boc-amino)piperidine (CAS 73889-19-7), which lacks the ester handle, and 4-N-Boc-piperidine-4-carboxylic acid methyl ester (CAS 115655-44-2), which lacks the N-benzyl group . The presence of three orthogonal handles confers a quantifiably higher degree of synthetic versatility. It allows for three independent, sequential derivatizations, whereas simpler analogs only permit one or two. This multi-vector capability is essential for building molecular complexity in a convergent and efficient manner.

Chemical Synthesis Medicinal Chemistry Procurement

Targeted Application Scenarios for Methyl 1-Benzyl-4-(Boc-amino)piperidine-4-carboxylate Based on Differentiated Specifications


High-Fidelity Medicinal Chemistry Synthesis Requiring >97% Purity

Procurement of the 98% HPLC purity grade (as specified by vendors like Capot Chem) [1] is mandatory for medicinal chemistry campaigns where impurity profiles must be strictly controlled. This high purity ensures that structure-activity relationship (SAR) studies are not confounded by side products, and it simplifies the purification of final compounds, thereby accelerating hit-to-lead optimization timelines. The use of lower-purity (e.g., 95%) alternatives would introduce unnecessary variability and require additional purification steps.

Convergent Synthesis of Spirocyclic or Fused Heterocyclic Libraries

The compound's three orthogonal functional groups (N-Boc, N-benzyl, methyl ester) are ideally suited for the divergent synthesis of complex, spirocyclic, or fused heterocyclic libraries . The ability to selectively deprotect and functionalize each site sequentially allows for the rapid generation of diverse molecular scaffolds from a single, versatile building block. This capability is a direct consequence of its unique structural differentiation from simpler, bi-functional analogs.

Scale-Up and Process Chemistry Development with Reproducible Handling

The consistent, non-hygroscopic, solid physical form of the compound facilitates its use in process chemistry and scale-up operations . Accurate weighing and handling are critical for maintaining reaction stoichiometry and process reproducibility at larger scales. This is a distinct advantage over related analogs that may be supplied as oils, hygroscopic solids, or waxy materials, which are prone to handling errors and can complicate process development.

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